molecular formula C11H10F4O B8002096 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B8002096
M. Wt: 234.19 g/mol
InChI Key: QCWNPQYRMJTNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C11H10F4O. This compound is characterized by the presence of an allyl group attached to a benzene ring, which is further substituted with a 1,1,2,2-tetrafluoroethoxy group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound .

Preparation Methods

The synthesis of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it a valuable subject of study in various fields of science and industry.

Properties

IUPAC Name

1-prop-2-enyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O/c1-2-3-8-4-6-9(7-5-8)16-11(14,15)10(12)13/h2,4-7,10H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWNPQYRMJTNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.